molecular formula C21H14Cl2N2O2S B5047753 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide

Cat. No.: B5047753
M. Wt: 429.3 g/mol
InChI Key: CJONYAQWZNLSIV-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-chloro-3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and ultimately cell death. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c1-27-19-15(22)10-13(11-16(19)23)20(26)24-14-8-6-12(7-9-14)21-25-17-4-2-3-5-18(17)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJONYAQWZNLSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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